3-((2-Bromo-5-methoxybenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a bromo-methoxybenzyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine typically involves the reaction of 2-bromo-5-methoxybenzyl alcohol with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction is usually conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated azetidine derivatives.
Scientific Research Applications
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((2-Bromo-5-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The azetidine ring can also participate in ring-opening reactions, which may be crucial for its activity in certain applications.
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylphenoxy)azetidine): Similar structure but with a methylphenoxy group instead of a bromo-methoxybenzyl group.
3-((2-Methylphenoxy)azetidine): Features a methylphenoxy group, differing in the position of the substituent.
3-((4-Fluorophenyl)azetidine): Contains a fluorophenyl group, offering different electronic properties.
Uniqueness
3-((2-Bromo-5-methoxybenzyl)oxy)azetidine is unique due to the presence of the bromo-methoxybenzyl group, which imparts distinct chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the combination of the azetidine ring with the bromo-methoxybenzyl group enhances its potential as a building block for complex molecule synthesis.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-9-2-3-11(12)8(4-9)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
YCTDXQIKTNNDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.